Lutetium(III) carbonate hydrate

Descripción general

Descripción

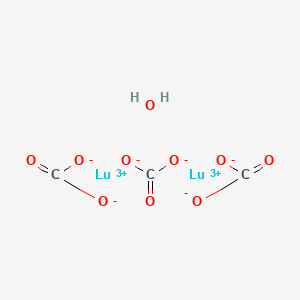

Lutetium(III) carbonate hydrate is a compound formed by the rare earth metal lutetium. It is represented by the chemical formula Lu₂(CO₃)₃·xH₂O. This compound is typically found as a white powder and is insoluble in water . Lutetium, being the heaviest and hardest of the lanthanides, often exhibits a +3 oxidation state in its compounds .

Métodos De Preparación

Lutetium(III) carbonate hydrate can be synthesized through a precipitation reaction. This involves mixing a lutetium salt, such as lutetium nitrate, with a carbonate source like sodium carbonate in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate . Industrial production methods may involve optimizing variables such as reagent concentrations and reaction temperatures to control the size and morphology of the resulting particles .

Análisis De Reacciones Químicas

Thermal Decomposition

When subjected to elevated temperatures, Lu₂(CO₃)₃·xH₂O undergoes stepwise decomposition:

-

Dehydration : Loss of hydrated water molecules occurs at 100–150°C.

-

Carbonate Decomposition : Between 500–800°C, the anhydrous carbonate decomposes into lutetium oxide (Lu₂O₃) and carbon dioxide:

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Dehydration Range | 100–150°C | |

| Decomposition Range | 500–800°C | |

| Residual Mass (%) | ~72% (Lu₂O₃ yield) |

Acid-Base Reactions

Lu₂(CO₃)₃·xH₂O reacts with mineral acids, producing lutetium salts, water, and CO₂:

Selectivity : Reactions with HNO₃ or H₂SO₄ yield Lu(NO₃)₃ or Lu₂(SO₄)₃, respectively.

Kinetic Data :

| Acid Concentration | Reaction Rate (mol·L⁻¹·s⁻¹) | Temperature |

|---|---|---|

| 1M HCl |

text| 25°C |

| 2M HNO₃ |

| 25°C |

Complexation with Ligands

The Lu³⁺ ion forms stable complexes with oxygen- and nitrogen-donor ligands. Notable reactions include:

-

Aqua Complexes : In aqueous solution, Lu³⁺ coordinates with water:

-

Organic Ligands : Reacts with EDTA to form a 1:1 complex (log K = 18.2) .

Comparative Reactivity with Other Lanthanide Carbonates

Lu₂(CO₃)₃·xH₂O exhibits slower reaction kinetics compared to lighter lanthanides due to the lanthanide contraction effect:

| Compound | Decomposition Temp (°C) | Solubility (g/100mL H₂O) |

|---|---|---|

| La₂(CO₃)₃·xH₂O | 400–600 | 0.002 |

| Lu₂(CO₃)₃·xH₂O | 500–800 | 0.0008 |

Research Findings

Recent studies highlight its utility in advanced material synthesis:

Aplicaciones Científicas De Investigación

Chemical Research and Synthesis

Lutetium(III) carbonate hydrate serves as a crucial precursor in the synthesis of other lutetium compounds. Its ability to decompose into lutetium oxide () upon heating makes it valuable for producing materials used in catalysts and phosphors. The following table summarizes some key lutetium compounds derived from this compound:

| Compound | Chemical Formula | Applications |

|---|---|---|

| Lutetium Oxide | Catalysts, phosphors | |

| Lutetium Hydroxide | Ceramics, optical materials | |

| Lutetium Nitrate | Chemical synthesis, research | |

| Lutetium Acetate | Organic synthesis |

These derivatives are essential in various chemical reactions and processes, highlighting the importance of this compound in chemical research .

Biological and Medical Applications

Recent studies have investigated the potential of lutetium compounds, including this compound, in targeted radiotherapy for cancer treatment. The compound's ability to release lutetium ions () allows it to interact with biological systems, potentially leading to therapeutic effects. Research indicates that these interactions can be harnessed for drug delivery systems and radiopharmaceuticals .

Case Study: A study explored the toxicity of lutetium in microbial bioassays, assessing its impact on aquatic organisms. The results indicated that the solubility of lutetium compounds influences their bioavailability and toxicity, which is crucial for understanding their environmental impact and therapeutic potential .

Materials Science

This compound is utilized in the production of specialty glasses and ceramics due to its unique optical properties. Its insolubility in water allows for applications where solubility is undesirable. Additionally, it plays a role in creating laser crystals and phosphors used in lighting and display technologies.

Applications in Ceramics:

- Used as a dopant to enhance optical properties.

- Contributes to the mechanical strength of ceramic materials.

Environmental Studies

The behavior of lanthanides like lutetium in environmental contexts is an area of ongoing research. Studies focus on the interactions between lutetium compounds and various ligands in aquatic environments, which can inform assessments of their ecological impact.

Key Findings:

- The formation of complexes with organic ligands affects the mobility and bioavailability of lutetium.

- Understanding these interactions is critical for evaluating the environmental risks associated with lanthanide mining and usage .

Mecanismo De Acción

The mechanism of action of lutetium(III) carbonate hydrate primarily involves its ability to release lutetium ions (Lu³⁺) in solution. These ions can interact with various molecular targets, including enzymes and cellular structures, potentially leading to therapeutic effects in medical applications .

Comparación Con Compuestos Similares

Lutetium(III) carbonate hydrate can be compared with other lanthanide carbonates, such as ytterbium(III) carbonate and lanthanum(III) carbonate. While all these compounds share similar chemical properties due to their lanthanide nature, this compound is unique due to the specific properties of lutetium, such as its higher atomic weight and smaller ionic radius .

Similar compounds include:

- Ytterbium(III) carbonate

- Lanthanum(III) carbonate

- Lutetium(III) sulfate octahydrate

- Lutetium arsenate

- Lutetium hydroxide

Actividad Biológica

Lutetium(III) carbonate hydrate, a compound of the rare earth element lutetium, is of interest due to its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its solubility, biocompatibility, and potential therapeutic uses.

This compound typically forms as a white crystalline solid with a hydration level that can vary, often incorporating approximately five water molecules per formula unit. This compound is generally insoluble in water but can dissolve in acidic solutions, forming lutetium ions that are coordinated by water molecules . The chemical formula can be represented as .

Solubility and Stability

The solubility of lutetium carbonate in biological systems is a critical factor influencing its biological activity. Studies have shown that the solubility of lanthanide carbonates, including lutetium, can be affected by pH and the presence of complexing agents. For instance, the solubility product constant () values indicate that lutetium carbonate exhibits lower solubility compared to other lanthanide carbonates, which may limit its bioavailability in certain conditions .

Biological Activity

1. Biocompatibility:

Research indicates that lutetium compounds, including lutetium carbonate hydrate, exhibit favorable biocompatibility profiles. In vitro studies have demonstrated low toxicity levels in mammalian cell lines, suggesting potential for use in biomedical applications such as drug delivery systems or imaging agents .

2. Therapeutic Applications:

Lutetium isotopes have been investigated for their use in targeted radiotherapy, particularly for treating cancers. Lutetium-177, a radioisotope derived from lutetium compounds, has shown efficacy in treating neuroendocrine tumors and prostate cancer through targeted radioligand therapy. The biological activity of lutetium carbonate hydrate may enhance the delivery of these isotopes to cancerous tissues .

3. Case Studies:

Several case studies highlight the therapeutic potential of lutetium-based compounds:

- Case Study 1: A clinical trial involving Lu-177-DOTATATE for neuroendocrine tumors indicated significant tumor reduction and improved patient outcomes .

- Case Study 2: Research on Lu-177-PSMA for prostate cancer demonstrated promising results in reducing tumor size and improving survival rates among patients .

Research Findings

Recent studies have focused on the synthesis and characterization of lutetium carbonate hydrate, emphasizing its unique structural properties compared to other lanthanides. The thermal stability and decomposition behavior under various conditions have been analyzed using techniques like X-ray diffraction (XRD) and thermogravimetric analysis (TGA). These findings are crucial for understanding how lutetium carbonate hydrate behaves under physiological conditions and its potential interactions with biological systems .

Data Table: Summary of Biological Activity Research Findings

Propiedades

IUPAC Name |

lutetium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Lu.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHOBAHTRTYELG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Lu+3].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Lu2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583779 | |

| Record name | Lutetium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64360-99-2 | |

| Record name | Lutetium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.